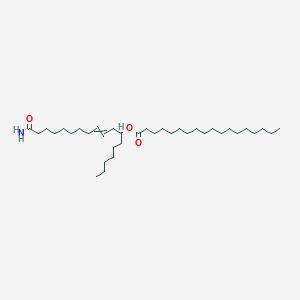
18-Amino-18-oxooctadec-9-en-7-yl octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-Amino-18-oxooctadec-9-en-7-yl octadecanoate: is a chemical compound with a complex structure, characterized by the presence of an amino group, a keto group, and a long aliphatic chain
Preparation Methods
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and keto groups.
Reduction: Reduction reactions may target the keto group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 18-Amino-18-oxooctadec-9-en-7-yl octadecanoate is studied for its reactivity and potential as a building block for more complex molecules.
Biology: In biological research, this compound may be used to study the interactions of long-chain amino acids and their derivatives with biological membranes and proteins.
Medicine: Potential medical applications include the development of novel pharmaceuticals, particularly those targeting metabolic pathways involving long-chain fatty acids.
Industry: In industry, the compound could be explored for use in the synthesis of specialty chemicals, surfactants, or as a precursor for more complex industrial products.
Mechanism of Action
The mechanism of action of 18-Amino-18-oxooctadec-9-en-7-yl octadecanoate involves its interaction with molecular targets such as enzymes and receptors. The amino and keto groups play crucial roles in these interactions, potentially affecting enzymatic activity and receptor binding. The long aliphatic chain may also influence the compound’s ability to integrate into lipid membranes, affecting its overall bioactivity.
Comparison with Similar Compounds
- 18-Amino-7-oxooctadecanoic acid
- 12-Amino-octadecanoic acid amide
Comparison: Compared to similar compounds, 18-Amino-18-oxooctadec-9-en-7-yl octadecanoate is unique due to the presence of both an amino group and a keto group along with a long aliphatic chain
Properties
CAS No. |
89931-11-3 |
|---|---|
Molecular Formula |
C36H69NO3 |
Molecular Weight |
563.9 g/mol |
IUPAC Name |
(18-amino-18-oxooctadec-9-en-7-yl) octadecanoate |
InChI |
InChI=1S/C36H69NO3/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h23,27,34H,3-22,24-26,28-33H2,1-2H3,(H2,37,38) |
InChI Key |
LJKUZFHNGIFTSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CC=CCCCCCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


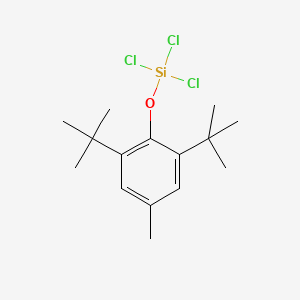
![Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14388984.png)
![3-{4-[(Propan-2-yl)oxy]phenyl}-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14388988.png)
![4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide](/img/structure/B14388996.png)
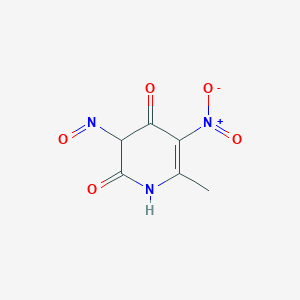
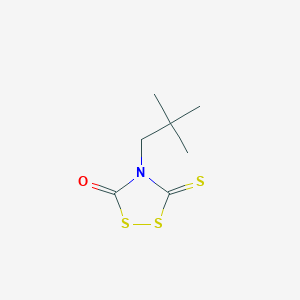
![3-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)propane-1-sulfonic acid](/img/structure/B14389019.png)
silyl}hexan-1-ol](/img/structure/B14389020.png)
![1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14389037.png)


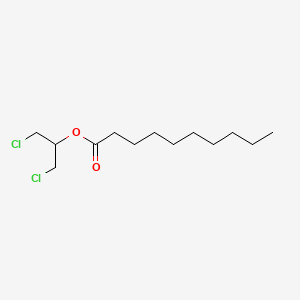
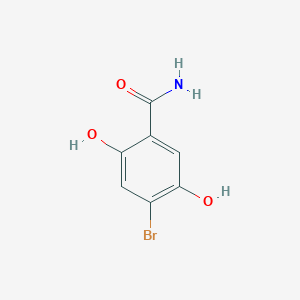
methyl}-L-alanyl-L-proline](/img/structure/B14389062.png)
